1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by its complex structure, which includes an amino group, a methylthio group, and a bromopropanone moiety. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , with a molecular weight of approximately 274.18 g/mol.
The compound is synthesized through multi-step organic reactions, with various methodologies reported in the literature. It can be obtained from commercial suppliers specializing in chemical products for research purposes.
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one falls under the category of substituted phenyl compounds and is classified as a brominated ketone due to the presence of both bromine and a carbonyl functional group.
The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one typically involves several key steps:
The molecular structure of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.18 g/mol |
| IUPAC Name | 1-(4-amino-3-methylsulfanylphenyl)-3-bromopropan-1-one |
| InChI | InChI=1S/C10H12BrNOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,12H2,1-2H3 |
| InChI Key | WHRVZYCLWYDOLM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)N)SC)Br |
This structure highlights the arrangement of atoms within the molecule and indicates functional groups that contribute to its chemical reactivity.
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one participates in various chemical reactions:
These reactions provide pathways for synthesizing derivatives with potentially enhanced biological activities.
The mechanism of action for 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one involves its interactions with various molecular targets within biological systems:
These interactions may lead to specific biological effects, making this compound a candidate for further pharmacological studies.
The physical properties of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one include:
Key chemical properties include:
The compound has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6